sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate
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Overview
Description
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include a pyrazole ring, benzoyloxy group, and sulfonic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via esterification of the pyrazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Sulfonation: The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, followed by neutralization with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Sulfonamide or sulfonate derivatives
Scientific Research Applications
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and surfactants.
Mechanism of Action
The mechanism of action of sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoyloxy and pyrazole moieties may contribute to its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid
- **3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid potassium salt
Uniqueness
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of both sulfonic acid and benzoyloxy groups, along with the pyrazole ring, makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
131190-73-3 |
---|---|
Molecular Formula |
C16H14F3N5O |
Molecular Weight |
0 |
Synonyms |
3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt |
Origin of Product |
United States |
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